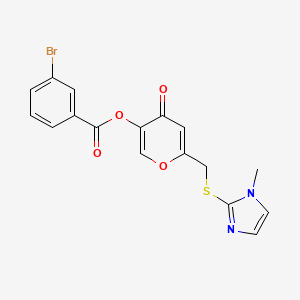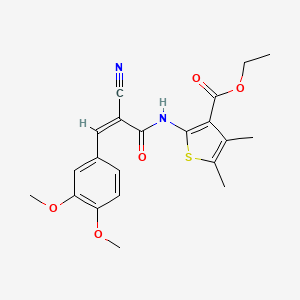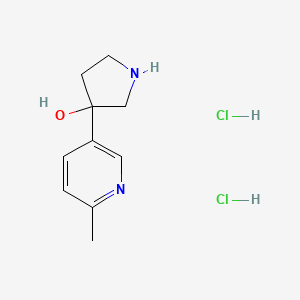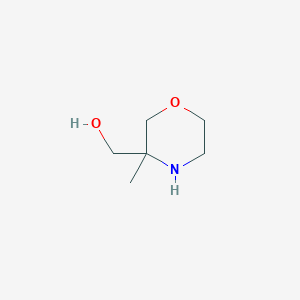
(2S)-2-(Oxolan-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Oxolan-3-yl)propan-1-amine, also known as (S)-(-)-3-Aminomethyl-1-methylpyrrolidine, is a chiral amine that has gained significant attention in the field of organic chemistry due to its versatile applications. The compound has a molecular weight of 129.21 g/mol and a molecular formula of C7H15NO. In
Mecanismo De Acción
The mechanism of action of (2S)-2-(Oxolan-3-yl)propan-1-amine is not well understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. The compound is able to form stable complexes with metal catalysts, which can then be used to catalyze reactions with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2S)-2-(Oxolan-3-yl)propan-1-amine. However, studies have shown that the compound is non-toxic and does not have any significant adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2S)-2-(Oxolan-3-yl)propan-1-amine in lab experiments has several advantages. The compound is readily available, easy to handle, and has a high degree of enantioselectivity. However, one of the limitations of using (2S)-2-(Oxolan-3-yl)propan-1-amine is its high cost, which can limit its use in large-scale synthesis.
Direcciones Futuras
There are several future directions for the research and development of (2S)-2-(Oxolan-3-yl)propan-1-amine. One potential area of research is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the exploration of the compound's potential applications in the field of drug delivery and tissue engineering. Additionally, further studies can be conducted to better understand the mechanism of action of (2S)-2-(Oxolan-3-yl)propan-1-amine and its potential applications in asymmetric catalysis.
Conclusion:
In conclusion, (2S)-2-(Oxolan-3-yl)propan-1-amine is a versatile compound that has a wide range of scientific research applications. The compound is commonly used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used in the development of chiral ligands for asymmetric catalysis and chiral polymers. Although the compound has several advantages, its high cost can limit its use in large-scale synthesis. However, there are several future directions for the research and development of (2S)-2-(Oxolan-3-yl)propan-1-amine, including the development of new synthetic methods and the exploration of its potential applications in drug delivery and tissue engineering.
Métodos De Síntesis
The synthesis of (2S)-2-(Oxolan-3-yl)propan-1-amine involves the reaction between (S)-(-)-3-Aminomethyl-1-methylpyrrolidine and ethylene oxide. The reaction is carried out in the presence of a catalyst such as boron trifluoride etherate or zinc chloride. The product is then purified by distillation or recrystallization to obtain a pure form of (2S)-2-(Oxolan-3-yl)propan-1-amine.
Aplicaciones Científicas De Investigación
(2S)-2-(Oxolan-3-yl)propan-1-amine has a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. The compound is also used in the development of chiral ligands for asymmetric catalysis, which is an essential process in the production of enantiomerically pure compounds. Additionally, (2S)-2-(Oxolan-3-yl)propan-1-amine is used in the synthesis of chiral polymers, which have potential applications in drug delivery and tissue engineering.
Propiedades
IUPAC Name |
(2S)-2-(oxolan-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(4-8)7-2-3-9-5-7/h6-7H,2-5,8H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZZZCIUOWXQBI-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Oxolan-3-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

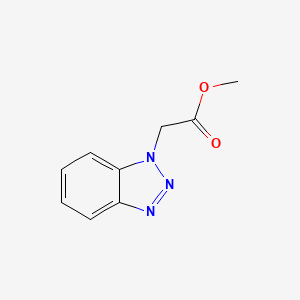
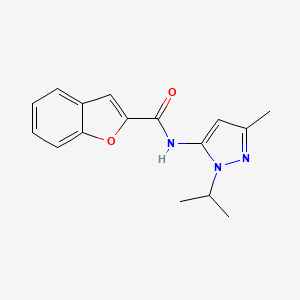

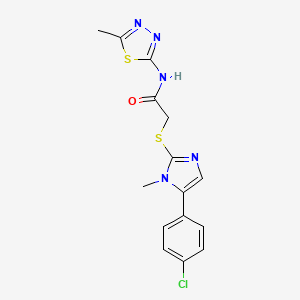
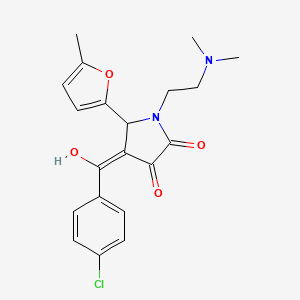

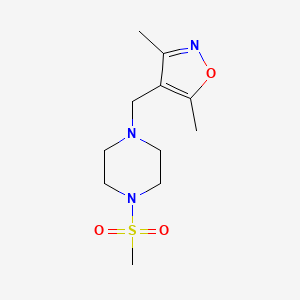

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide](/img/structure/B2995657.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2995658.png)
